Levetiracetam-D6

概要

説明

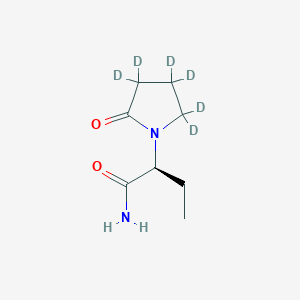

Levetiracetam-D6 (C$8$H$8$D$6$N$2$O$_2$), a deuterated analog of the antiepileptic drug Levetiracetam, is primarily employed as an internal standard in bioanalytical assays. Its isotopic labeling (six deuterium atoms) enhances mass spectrometry detection by avoiding interference with the parent compound’s signal during pharmacokinetic or therapeutic drug monitoring studies . With a CAS number of 1133229-29-4, it is chemically identical to Levetiracetam except for the substitution of hydrogen with deuterium at specific positions, ensuring structural stability and analytical precision .

This compound is critical in quantifying Levetiracetam in biological matrices such as plasma, saliva, and cerebrospinal fluid. For example, in UPLC-MS/MS methods, it is used at concentrations of 0.02 mg/L to normalize extraction efficiency and matrix effects . Beyond its analytical role, preclinical studies suggest that this compound retains the pharmacological activity of its parent compound, modulating synaptic vesicle protein SV2A and enhancing chemosensitivity in glioblastoma models by regulating histone deacetylase (HDAC) and silencing O$^6$-methylguanine-DNA methyltransferase (MGMT) .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of levetiracetam-d6 involves the incorporation of deuterium atoms into the levetiracetam molecule. One common method is the catalytic hydrogenation of the corresponding deuterated precursor. The process typically involves the use of a deuterium gas source and a suitable catalyst, such as palladium on carbon, under controlled conditions of temperature and pressure.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure high yield and purity. The deuterated precursor is subjected to catalytic hydrogenation, followed by purification steps such as crystallization or chromatography to obtain the final product.

化学反応の分析

反応の種類: レベチラセタム-d6は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応する酸化物に変換できます。

還元: 還元反応により、レベチラセタム-d6を還元形に変換できます。

置換: 置換反応により、分子中の官能基を他の基に置換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロゲンまたはアルキル化剤などの試薬が、適切な条件下で使用されます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により酸化物が生成される場合があり、還元によりアルコールまたはアミンが生成される可能性があります。

4. 科学研究への応用

レベチラセタム-d6は、さまざまな用途の科学研究で広く使用されています。

化学: 重水素化化合物の化学的性質と反応性を研究するために使用されます。

生物学: 研究者は、重水素化薬物の代謝経路と生物学的効果を調査するためにレベチラセタム-d6を使用しています。

医学: この化合物は、レベチラセタムの吸収、分布、代謝、排泄を理解するための薬物動態研究に使用されています。

工業: レベチラセタム-d6は、新規医薬品の開発や、製剤の一貫性と純度を確保するための品質管理プロセスに使用されています。

科学的研究の応用

Pharmacokinetic Studies

Levetiracetam-D6 is primarily used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of levetiracetam. The deuterated form allows researchers to track the compound more accurately in biological systems due to its distinct mass.

The application of this compound extends to therapeutic drug monitoring (TDM). By using mass spectrometry techniques, researchers can quantify levels of levetiracetam in plasma or serum samples, ensuring that patients maintain therapeutic concentrations while avoiding toxicity.

Case Study: TDM in Epilepsy Management

A study demonstrated the efficacy of TDM using this compound in a cohort of patients with refractory epilepsy. The results indicated that adjusting dosages based on plasma levels significantly improved seizure control while reducing adverse effects .

Clinical Research and Case Reports

This compound has been involved in various clinical research studies that investigate its safety and efficacy profile. Notable case reports have highlighted rare adverse effects associated with levetiracetam therapy.

Case Report: Rhabdomyolysis Induced by Levetiracetam

A case study documented a patient who developed rhabdomyolysis after starting treatment with levetiracetam. The patient's symptoms resolved upon discontinuation of the drug, emphasizing the importance of monitoring for adverse effects . This case illustrates the need for careful patient management when prescribing levetiracetam.

Case Report: Hypokalemia

Another report described a patient experiencing refractory hypokalemia attributed to levetiracetam use. Despite multiple attempts at potassium repletion, levels remained critically low until the medication was switched . This underscores the potential electrolyte imbalances that can occur with levetiracetam therapy.

Off-Label Uses and Research Insights

Levetiracetam is also used off-label for various conditions beyond epilepsy, such as traumatic brain injury and seizure prophylaxis post-neurosurgery. Ongoing research continues to explore these applications, providing insights into its broader therapeutic potential.

作用機序

レベチラセタム-d6は、レベチラセタムと同様の機序で効果を発揮します。脳内のシナプス小胞タンパク質2A(SV2A)に結合し、神経伝達物質の放出を調節し、神経興奮性を低下させると考えられています。この相互作用は、発作を制御し、神経保護効果を提供するのに役立ちます。 さらに、レベチラセタム-d6はカルシウム恒常性、GABA作動性システム、およびAMPA受容体に影響を与える可能性があり、その抗てんかん薬および神経保護効果に寄与しています .

類似化合物との比較

Structural and Functional Analogues

Table 1: Key Isotopically Labeled Compounds in Antiepileptic Drug Analysis

Key Observations :

- Specificity : this compound and Topiramate-D12 are optimized for their parent compounds, avoiding cross-reactivity in multi-drug panels .

- Sensitivity : this compound achieves a lower limit of quantification (LLOQ) of 0.1 μg/mL in plasma and saliva, comparable to Lamotrigine-13C,15N4 (LLOQ: 0.5 μg/mL) .

- Stability : All deuterated/internal standards exhibit stability under freeze-thaw cycles and long-term storage (-80°C), validated per FDA/EMA guidelines .

Pharmacological and Analytical Performance

Table 2: Comparative Analytical Validation Data

Key Findings :

- Cross-Compound Utility : Unlike Lamotrigine-13C,15N4 or Topiramate-D12, this compound is exclusively used for Levetiracetam due to its narrow therapeutic index and lack of active metabolites .

Limitations and Challenges

- Method Harmonization : Variability in extraction protocols (e.g., acetonitrile precipitation vs. liquid-liquid extraction) affects inter-laboratory reproducibility .

生物活性

Levetiracetam-D6, a deuterated form of the antiepileptic drug levetiracetam, has garnered attention in the scientific community for its unique pharmacological properties and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, antioxidant properties, and other relevant findings from recent studies.

Overview of this compound

Levetiracetam is primarily used as an anticonvulsant medication for the treatment of epilepsy. The introduction of its deuterated form, this compound, aims to enhance its pharmacokinetic profile and provide insights into its biological activity through isotope labeling. The chemical structure of this compound allows for improved stability and potentially altered metabolic pathways compared to its non-deuterated counterpart.

The primary mechanism by which Levetiracetam exerts its effects involves binding to the synaptic vesicle protein 2A (SV2A), which plays a crucial role in neurotransmitter release. This interaction is believed to modulate synaptic transmission and reduce seizure activity by decreasing the rate of vesicle release in neurons .

Key Mechanisms:

- SV2A Modulation : Binding to SV2A decreases neurotransmitter release.

- Calcium Regulation : Influences calcium-dependent vesicular neurotransmitter release.

- Neuroprotective Effects : Potentially reduces oxidative stress through modulation of antioxidant enzymes.

Pharmacokinetics

This compound exhibits pharmacokinetic properties similar to those of levetiracetam. It is rapidly absorbed with nearly complete bioavailability (approximately 96%) and reaches peak plasma concentrations within one hour after oral administration . The elimination profile indicates renal excretion as the primary route, making it an efficient drug for managing seizure disorders.

| Parameter | Levetiracetam | This compound |

|---|---|---|

| Bioavailability | ~96% | ~96% |

| Peak Plasma Concentration | ~1 hour | ~1 hour |

| Half-life | 6-8 hours | 6-8 hours |

| Primary Excretion Route | Renal | Renal |

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of Levetiracetam, suggesting that it may play a role in reducing oxidative stress in various models of epilepsy. In vitro studies demonstrated that Levetiracetam exhibited significant scavenging activity against hydroxyl radicals (HO•), which are known to contribute to cellular damage .

Findings on Antioxidant Activity:

- Scavenging Capacity : IC50 value against HO• was found to be 2751 mM.

- Oxidative Stress Markers : Increased activities of superoxide dismutase (SOD) and glutathione peroxidase (GPx) were observed in treated models.

- Mechanistic Insights : Modulation of pathways such as PI3K/AKT/mTOR may underlie its antioxidant effects, contributing to neuronal protection during oxidative stress conditions .

Case Studies and Research Findings

Several pivotal clinical trials have evaluated the efficacy and safety of levetiracetam in treating refractory partial-onset seizures. These studies indicate that levetiracetam significantly reduces seizure frequency compared to placebo, with responder rates being notably higher in patients receiving active treatment .

Summary of Clinical Trials:

- Study Design : Multicenter, double-blind, placebo-controlled.

- Population : Patients aged 14-70 with refractory seizures.

- Results :

- Median percentage reduction in seizure frequency was statistically significant across various dosing groups (1000 mg/day to 3000 mg/day).

- Responder rates exceeded those in placebo groups, indicating robust efficacy.

特性

IUPAC Name |

(2S)-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m0/s1/i3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHUVLMMVZITSG-QXMLZOKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)N(C(C1([2H])[2H])([2H])[2H])[C@@H](CC)C(=O)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649402 | |

| Record name | (2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133229-30-7 | |

| Record name | (2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。